N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-12-2-3-14(11-19-12)18(24)20-15-6-8-23(9-7-15)17-10-16(21-22-17)13-4-5-13/h2-3,10-11,13,15H,4-9H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INENKOMZVLALHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide typically involves multiple steps. One common method involves the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This reaction yields the key intermediate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell proliferation, migration, and invasion . This inhibition disrupts the signaling pathways involved in these cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Substituent Effects: The cyclopropyl-pyrazole group in the target compound may improve metabolic stability compared to the trifluoromethyl-pyridine in 866137-49-7, which could enhance lipophilicity but increase off-target interactions .
Therapeutic Hypotheses :
- The benzoxazin-3-one moiety in 866137-49-7 suggests anti-inflammatory applications, while the target compound’s methylpyridine may favor kinase ATP-binding domain interactions .
- The benzodioxole group in 332856-53-8 is associated with neuroprotection, contrasting with the target compound’s lack of such motifs .
Synthetic Complexity :
- The target compound’s cyclopropyl group requires specialized reagents (e.g., cyclopropylamine ), whereas trifluoromethyl groups (as in 866137-49-7) often involve fluorination steps.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The primary target for this compound is the p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell growth and survival. The interaction of this compound with PAK4 inhibits its activity, leading to several downstream effects:
- Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of cancer cells.
- Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in malignant cells.
- Regulation of Cytoskeleton Functions : PAK4 plays a role in cytoskeletal dynamics, and its inhibition can lead to altered cell morphology and motility.
Pharmacological Effects
The biological activity of this compound extends beyond its interaction with PAK4. Research indicates that it may also influence various biochemical pathways regulated by Rho family GTPases, such as Rac and Cdc42. These pathways are crucial for maintaining cellular structure and function.
Summary of Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell growth and promotes apoptosis |
| Cytoskeletal Regulation | Alters cell morphology through cytoskeletal dynamics |
| Potential Anti-inflammatory | May exhibit anti-inflammatory properties through modulation of signaling pathways |
Case Studies
Several studies have explored the efficacy of pyrazole derivatives, including this compound:
- Anticancer Activity : A study tested various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy .
- Synergistic Effects : Research demonstrated that combining pyrazole derivatives with conventional chemotherapy agents led to improved outcomes in resistant cancer cell lines. This suggests that such compounds could be valuable in overcoming drug resistance in cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for preparing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole-piperidine core via nucleophilic substitution or cyclization under reflux conditions (e.g., in ethanol or dichloromethane with catalysts like ammonium acetate) .
- Step 2 : Coupling the piperidine intermediate with 6-methylpyridine-3-carboxamide using carbodiimide-mediated amidation .
- Key Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine protons at δ 7–9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₅O: 362.1984) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) .
- Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical amidation step in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .
- Catalyst Screening : Compare EDCI/HOBt vs. DCC/DMAP systems for carbodiimide-mediated coupling .
- Real-Time Monitoring : Use FTIR or in-situ NMR to track reaction progress and minimize side products .
Q. How to resolve contradictions in solvent system choices reported for cyclopropyl-pyrazole intermediate synthesis?
- Methodological Answer :
- Contradiction Analysis : Ethanol () vs. acetic acid () for cyclization.
- Resolution Strategy : Conduct solvent polarity studies (e.g., Kamlet-Taft parameters) to correlate solvent choice with reaction rate and purity .
- Empirical Testing : Compare isolated yields and impurity profiles (HPLC) across solvents .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl on pyridine; cyclopropyl → isopropyl on pyrazole) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like kinases .
- Data Integration : Combine IC₅₀ values (enzyme assays) with computed logP and polar surface area to correlate activity with physicochemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
